![molecular formula C8H13N3OS B2757516 3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole CAS No. 2200611-43-2](/img/structure/B2757516.png)
3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle containing sulfur and nitrogen . Attached to this ring is a methyl group and a pyrrolidine ring, which is a type of secondary amine . The pyrrolidine ring is also methylated .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring, the introduction of the methyl groups, and the attachment of the pyrrolidine ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring and the pyrrolidine ring would likely contribute significantly to the compound’s three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiadiazole ring might be expected to participate in reactions with electrophiles, while the pyrrolidine ring could potentially undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole and pyrrolidine rings might be expected to influence its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound 3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole is a part of the thiadiazole family, which has been widely explored for its biological activities. Research has shown that various thiadiazole derivatives possess significant antipsychotic and anticonvulsant activities. For instance, a study on substituted benzoxazepine and benzothiazepine derivatives, which are structurally related to thiadiazoles, demonstrated promising results in antipsychotic and anticonvulsant screenings. Compound 5l, a derivative within this study, emerged as the most active compound, showcasing the potential of thiadiazole analogs in medicinal chemistry (Kaur et al., 2012).
Antiproliferative and Antimicrobial Properties
Another significant area of application for thiadiazole derivatives includes their antiproliferative and antimicrobial properties. A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized to assess their biological activities. This research highlighted compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens. The most effective compound displayed cytotoxicity on cancer cell lines, suggesting a potential for chemotherapy applications (Gür et al., 2020).
Fungicidal Activity and 3D-QSAR
The fungicidal activity of pyridazinone-substituted 1,3,4-thiadiazoles and their three-dimensional quantitative structure-activity relationships (3D-QSAR) have also been explored. Novel compounds were synthesized and tested against wheat leaf rust, showing that their activity is influenced by substituent nature. This research provides valuable insights into the design of highly active compounds, utilizing the bioisosteric analogy between 1,3,4-thiadiazole and 1,3,4-oxadiazole rings (Zou et al., 2002).
Anticancer and Antioxidant Activity
Further studies into thiadiazole derivatives have revealed their potential in anticancer and antioxidant therapies. Novel 5-alkyl/aryl thiadiazole substituted thiazolidin-4-ones have been synthesized and tested for in vitro anti-proliferative activity on human breast adenocarcinoma cells, with some derivatives showing promising results. These compounds were also assessed for their antioxidant capabilities, identifying several candidates for further research in cancer treatment and prevention strategies (Joseph et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-5-(1-methylpyrrolidin-3-yl)oxy-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-6-9-8(13-10-6)12-7-3-4-11(2)5-7/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMKFFPMIOTCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CCN(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Cyclopropylmethyl)-2-[(2-methoxy-4-methyl-5-methylsulfinylphenoxy)methyl]aziridine](/img/structure/B2757434.png)
![2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2757435.png)
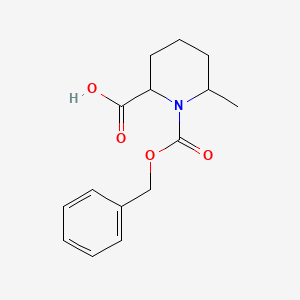
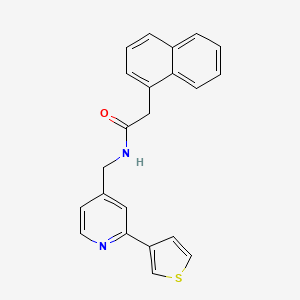
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2757440.png)
![(E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2757441.png)
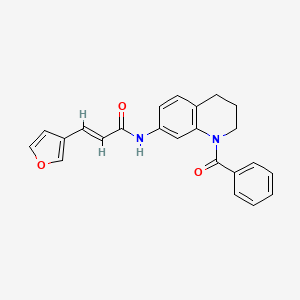
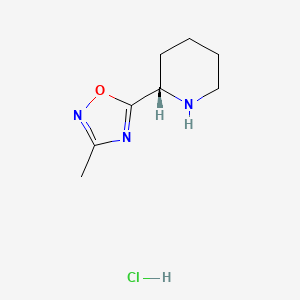
![2-((2-fluorobenzyl)thio)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757445.png)
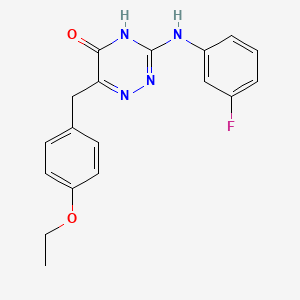
![N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2757450.png)
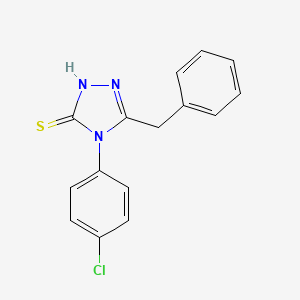
![1-(4-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2757456.png)